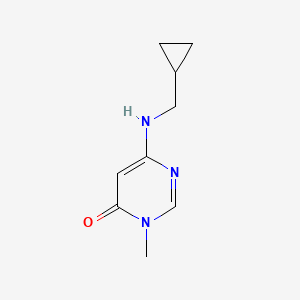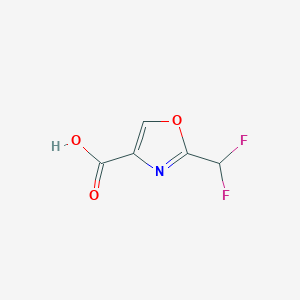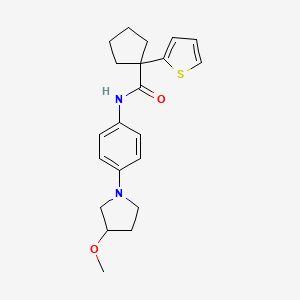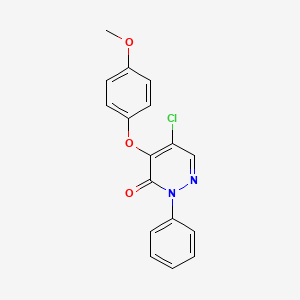![molecular formula C17H17N3O2 B2890515 2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1360391-45-2](/img/structure/B2890515.png)
2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide” is a complex organic molecule that contains a pyrazolo[1,5-a]pyridine core. This core is a fused ring system that is often found in bioactive molecules . The compound also contains a methoxyphenyl group and an acetamide group, which could potentially contribute to its biological activity.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are often involved in cross-coupling reactions . The pyrazolo[1,5-a]pyridine core, in particular, is often involved in such reactions .Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, particularly those containing pyrazole and pyrimidine scaffolds, are known for their wide range of medicinal properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. These compounds serve as pharmacophores in many biologically active molecules, highlighting their significance in drug discovery and development (A. M. Dar & Shamsuzzaman, 2015). The versatility of these heterocycles as synthons in organic synthesis also underscores their utility in creating novel therapeutic agents.
Synthetic and Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold, in particular, is recognized as a privileged structure in medicinal chemistry, offering a foundation for developing drug-like candidates with a broad spectrum of medicinal properties. The diverse synthetic strategies employed to derive various derivatives of this scaffold, coupled with extensive structure-activity relationship (SAR) studies, pave the way for the exploration of potential drug candidates for a variety of disease targets (S. Cherukupalli et al., 2017). This evidence suggests room for further investigation of compounds like 2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide in various therapeutic areas.
Optoelectronic and Catalysis Applications
Beyond medicinal applications, heterocyclic compounds are also integral in the development of optoelectronic materials. Quinazolines and pyrimidines, for instance, have been used in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of heterocyclic fragments into π-extended conjugated systems has been highlighted for creating novel optoelectronic materials with significant potential (G. Lipunova et al., 2018). This suggests a potential avenue for exploring the optoelectronic applications of this compound.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-15-6-4-5-13(9-15)10-17(21)18-11-14-12-19-20-8-3-2-7-16(14)20/h2-9,12H,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEALYRUXPAIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2890438.png)
![[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2890440.png)
![(Z)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2890441.png)


![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2890445.png)




![4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2890455.png)
